(R)-methanandamide is a synthetic analog of anandamide, an endogenous cannabinoid neurotransmitter. It is characterized as a chiral molecule, distinguishing it from its enantiomer through its specific three-dimensional arrangement. This compound has garnered significant interest in scientific research due to its potential therapeutic applications and its role in the endocannabinoid system. The unique properties of (R)-methanandamide allow it to interact with cannabinoid receptors, primarily CB1 and CB2, which are integral to various physiological processes, including pain modulation and immune response regulation .
(R)-methanandamide is classified within the broader category of cannabinoids, specifically as a synthetic cannabinoid. It is synthesized from arachidonic acid and ethanolamine, typically involving catalytic processes to ensure the desired stereochemistry. Its chemical structure can be denoted by the molecular formula C_20H_37NO_2, with a CAS number of 150314-39-9 .
The synthesis of (R)-methanandamide generally involves several key steps:
The synthesis can be performed using both batch and continuous flow methods in industrial settings, enhancing efficiency and yield through automation.
(R)-methanandamide features a complex molecular structure that includes:
The structural representation highlights the presence of an amide functional group, which is essential for its interaction with cannabinoid receptors .
(R)-methanandamide participates in several types of chemical reactions:
(R)-methanandamide exerts its effects primarily through binding to cannabinoid receptors CB1 and CB2. This binding activates various intracellular signaling pathways that lead to changes in cellular functions such as neurotransmitter release modulation, immune response alteration, and pain perception modification. The compound's interaction with these receptors is critical for its therapeutic potential in treating conditions such as chronic pain and inflammation .
(R)-methanandamide has several scientific uses:
(R)-Methanandamide (AM-356) was first synthesized and characterized in 1994 as a chiral analog of the endogenous cannabinoid anandamide (AEA). This innovation addressed AEA’s key limitations: enzymatic instability and moderate receptor affinity. By introducing a methyl group at the ethanolamide terminus (creating a secondary amide) and configuring the molecule in the (R)-enantiomeric form, researchers significantly enhanced its metabolic resistance while optimizing cannabinoid receptor interactions [4] [9].
Table 1: Structural and Pharmacokinetic Comparison of Anandamide and (R)-Methanandamide
Property | Anandamide (AEA) | (R)-Methanandamide (AM-356) |
---|---|---|
Chemical Structure | Arachidonoylethanolamide | (R)-N-(1-Hydroxypropan-2-yl)-5Z,8Z,11Z,14Z-eicosatetraenamide |
Amide Bond | Primary (-CONH₂) | Secondary (-CONHCH₃) |
Chirality | None | (R)-enantiomer |
FAAH Susceptibility | High (rapid hydrolysis) | Low (resistant) |
CB1 Receptor Affinity (Ki) | 78 ± 2 nM | 20 ± 1.6 nM |
Metabolic Half-life | Minutes (in vitro) | Hours (in vitro) |
The structural modifications conferred two critical advantages:
This molecule emerged as the first stable, high-fidelity analog enabling rigorous investigation of endocannabinoid pharmacology beyond the constraints of AEA’s transient signaling [4] [7].
(R)-Methanandamide became an indispensable pharmacological tool for probing endocannabinoid function due to its receptor specificity and prolonged activity. Key research applications include:
Table 2: Key Research Applications of (R)-Methanandamide in Endocannabinoid Studies
Research Domain | Finding | Mechanistic Insight |
---|---|---|
Neurological Signaling | Maintains self-administration in primates [2] [3] | Confirms endocannabinoid role in reinforcement & reward (CB1-mediated) |
Reproductive Function | Modulates sperm-oviduct binding/release in bovines [7] | CB1 activation regulates sperm reservoir function |
Vascular Tone Control | Induces vasodilation resistant to enzymatic degradation [1] [10] | Highlights dual CB1/TRPV1 pathways in vascular endothelium |
Its metabolic stability enabled experiments impossible with native AEA, such as prolonged receptor occupancy studies and in vivo behavioral paradigms requiring sustained agonist exposure [2] [7].
(R)-Methanandamide holds distinct pharmacological importance among synthetic cannabinoids:
Table 3: Pharmacological Properties Relative to Other Cannabinoid Agonists
Agonist | CB1 Ki (nM) | CB2 Ki (nM) | Metabolic Stability | Key Research Utility |
---|---|---|---|---|
Anandamide (AEA) | 61–543 | 279–1940 | Low (FAAH substrate) | Native ligand; transient signaling studies |
(R)-Methanandamide | 17.9–28.3 | 815–868 | High (FAAH-resistant) | Prolonged CB1/TRPV1 studies |
WIN55,212-2 | 1.89–123 | 0.28–16.2 | Moderate | Pan-cannabinoid agonist; CNS behavioral models |
JWH-133 | 677 | 3.4 | High | Selective CB2 receptor studies |
This targeted activity profile cemented (R)-methanandamide’s role as a reference compound for dissecting CB1-specific physiological roles of the endocannabinoid system [4] [5] [9].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5